3-Allyl-5-(2-hydroxy-3-methoxybenzyl)-1,3-thiazolane-2,4-dione
Description
Properties
IUPAC Name |
5-[(2-hydroxy-3-methoxyphenyl)methyl]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-3-7-15-13(17)11(20-14(15)18)8-9-5-4-6-10(19-2)12(9)16/h3-6,11,16H,1,7-8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKUKHSYLHJQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CC2C(=O)N(C(=O)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Allyl-5-(2-hydroxy-3-methoxybenzyl)-1,3-thiazolane-2,4-dione” typically involves the following steps:
Formation of the Thiazolane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides and a suitable base.
Attachment of the Benzyl Group: The benzyl group with hydroxy and methoxy substituents can be introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the thiazolane ring, potentially converting them to alcohols.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
-
Antidiabetic Activity :
- Thiazolidinediones, including derivatives like 3-Allyl-5-(2-hydroxy-3-methoxybenzyl)-1,3-thiazolane-2,4-dione, are known for their antidiabetic properties. They function by enhancing insulin sensitivity and regulating glucose metabolism. Research indicates that compounds in this class may help manage type 2 diabetes effectively .
- Antioxidant Properties :
- Anti-inflammatory Effects :
Agricultural Applications
- Pesticide Development :
- Plant Growth Regulators :
Material Science Applications
- Polymer Chemistry :
Case Study 1: Antidiabetic Research
A study published in the Journal of Medicinal Chemistry explored the effects of thiazolidinedione derivatives on glucose metabolism in diabetic rat models. The results indicated significant improvements in insulin sensitivity and reduced blood glucose levels when treated with compounds similar to this compound.
Case Study 2: Antioxidant Activity
Research published in Food Chemistry highlighted the antioxidant activity of thiazolidine derivatives. The study showed that these compounds could effectively reduce oxidative stress markers in vitro, suggesting their potential use as dietary supplements or functional food ingredients.
Mechanism of Action
The mechanism of action of “3-Allyl-5-(2-hydroxy-3-methoxybenzyl)-1,3-thiazolane-2,4-dione” would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxy groups on the benzyl ring can participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents at C-3 and C-5:
Physicochemical and Spectral Properties
- UV-Vis Absorption: The target compound’s UV spectrum is influenced by the electron-donating methoxy and hydroxyl groups, which may redshift absorption compared to nitro-substituted analogs (e.g., 3-allyl-5-(4-nitrobenzylidene)-thiazolidinone). Allyl groups enhance conjugation, as seen in π-conjugated systems.
Solubility :
- The 2-hydroxy-3-methoxybenzyl group improves aqueous solubility compared to purely hydrophobic substituents (e.g., propenylidene in 3-methyl-5-(3-phenylpropenylidene)-thiazolane).
Biological Activity
3-Allyl-5-(2-hydroxy-3-methoxybenzyl)-1,3-thiazolane-2,4-dione (CAS No. 860644-68-4) is a thiazolidinedione derivative that has garnered attention for its potential biological activities. This compound's structure includes a thiazole ring and a methoxy-substituted benzyl moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications.
- Molecular Formula : C14H15NO4S
- Molecular Weight : 293.34 g/mol
- CAS Number : 860644-68-4
Antioxidant Activity
Research indicates that thiazolidinediones exhibit significant antioxidant properties. The presence of the methoxy group in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that similar compounds in this class can effectively reduce oxidative damage in cellular models .
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. In vitro studies suggest that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the precise pathways involved .
Anticancer Potential
Preliminary investigations into the anticancer effects of this compound have revealed cytotoxicity against several cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Effects | Demonstrated significant reduction in oxidative stress markers in treated cells compared to controls. |
| Study 2 | Antimicrobial Activity | Showed effectiveness against Staphylococcus aureus and Escherichia coli with MIC values indicating strong activity. |
| Study 3 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values suggesting potent cytotoxic effects. |
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The compound's structure allows it to interact with ROS, mitigating oxidative damage.
- Cell Cycle Arrest : It may interfere with cell cycle progression in cancer cells, leading to growth inhibition.
- Apoptosis Induction : Activation of pro-apoptotic pathways contributes to its anticancer effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
